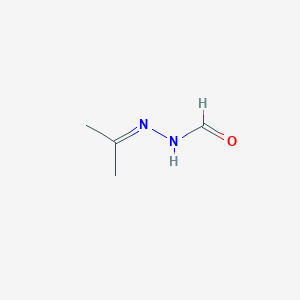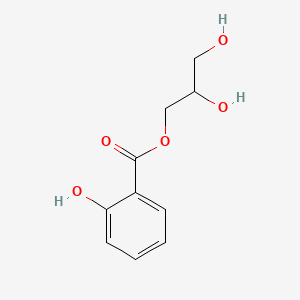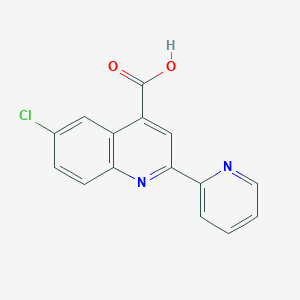
4-Fluoro-2-methylbenzyl alcohol
Übersicht
Beschreibung
4-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is a solid substance at room temperature . The IUPAC name for this compound is (4-fluoro-2-methylphenyl)methanol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzyl alcohol is represented by the InChI code1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 . The SMILES string for this compound is CC1=CC(F)=CC=C1CO . Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzyl alcohol is a solid substance at room temperature . It has a molecular weight of 140.16 .Wissenschaftliche Forschungsanwendungen
Synthesis of CCR5 Antagonists
4-Fluoro-2-methylbenzyl alcohol: is used as a starting material to synthesize CCR5 antagonists like MLN1251. This application is significant in the development of treatments for conditions like HIV, where CCR5 serves as a coreceptor for entry of the virus into host cells .
Study of Chiral Discrimination
The compound is also utilized to study the role of fluorine substitution in chiral discrimination within molecular complexes. This research can lead to advancements in understanding stereoselectivity, which is crucial in pharmaceutical synthesis .
Isolation from Plant Extracts
It has been isolated as a phytocomponent in the methanolic extracts of Thevetia peruviana , indicating its role in plant chemistry and potential applications in natural product synthesis .
Organic Synthesis Building Block
As a building block in organic synthesis, 4-Fluoro-2-methylbenzyl alcohol is used in the preparation of novel inhibitors that can improve survival in mammals suffering from acute viral encephalitis caused by neurotropic alphaviruses .
Multistep Synthesis Reactions
This alcohol serves as an intermediate in multistep synthesis reactions, particularly in electrophilic aromatic substitution processes that are foundational in organic chemistry .
Reactions at Benzylic Position
In synthetic chemistry, reactions at the benzylic position are crucial, and 4-Fluoro-2-methylbenzyl alcohol can participate in such reactions, aiding in the synthesis of complex organic molecules .
Safety and Hazards
4-Fluoro-2-methylbenzyl alcohol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P280 and P304+P340 . It’s recommended to wear personal protective equipment and avoid contact with skin and eyes .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as alcohols, can interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols typically act as central nervous system depressants, with effects ranging from relief from anxiety to general anesthesia . They can act as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Alcohols in general are known to affect several neurotransmitter systems, including gabaergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
It’s known that similar compounds, such as alcohols, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Chronic exposure to similar compounds, such as alcohols, can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzyl alcohol. For instance, it’s recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also important to note that this compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzyl alcohol | |
CAS RN |
80141-91-9 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)




